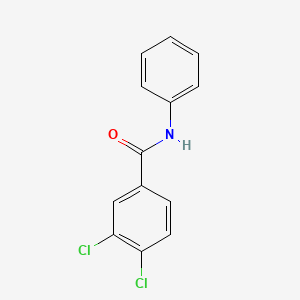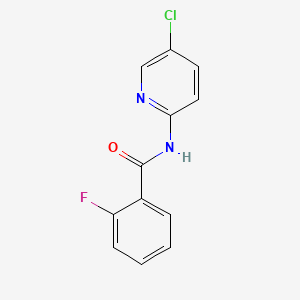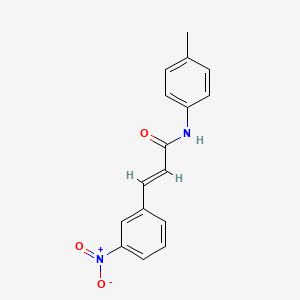
3-(2-furyl)-N-(4-methyl-2-nitrophenyl)acrylamide
説明
3-(2-furyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. It is commonly referred to as FMNPA and is a fluorescent probe that can be used to study protein-protein interactions and protein conformational changes.
作用機序
FMNPA is a fluorescent probe that works by binding to specific sites on proteins. When it binds to a protein, it undergoes a conformational change that results in an increase in fluorescence. This increase in fluorescence can be used to monitor changes in protein conformation or protein-protein interactions.
Biochemical and Physiological Effects:
FMNPA does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes.
実験室実験の利点と制限
One of the main advantages of using FMNPA in lab experiments is its sensitivity and specificity. It can detect changes in protein conformation and protein-protein interactions with high accuracy. However, one limitation of using FMNPA is that it requires specialized equipment and expertise to use effectively.
将来の方向性
There are several future directions for the use of FMNPA in scientific research. One potential area of study is the use of FMNPA to study protein folding and misfolding. Another potential area of study is the use of FMNPA to study the interaction of proteins with other molecules, such as lipids and carbohydrates. Additionally, FMNPA could be used in the development of new drugs and therapies that target specific proteins or protein-protein interactions.
科学的研究の応用
FMNPA has been used in a variety of scientific research applications, including the study of protein-protein interactions and protein conformational changes. It has been used to study the binding of proteins to membranes, as well as the interaction of proteins with other molecules such as nucleic acids and small molecules.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-4-6-12(13(9-10)16(18)19)15-14(17)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,15,17)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDQLWTMQASFO-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



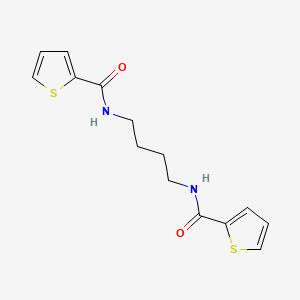
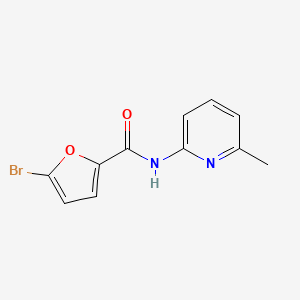
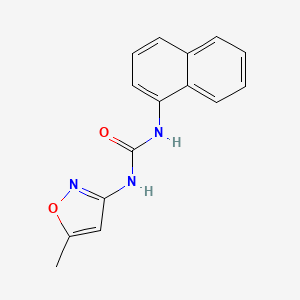


![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)
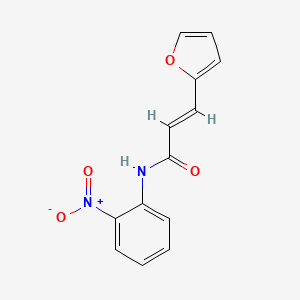
![N,N'-1,3-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833143.png)

![N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833152.png)
![2-(cyclopentylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-methoxypropyl)-1H-imidazole](/img/structure/B3833158.png)
